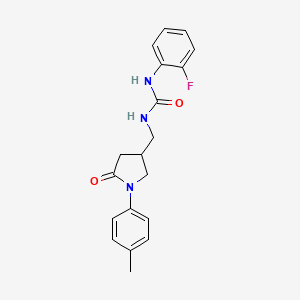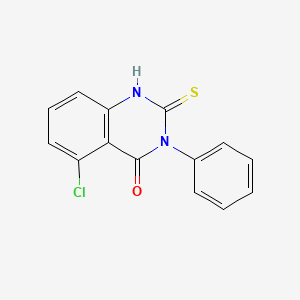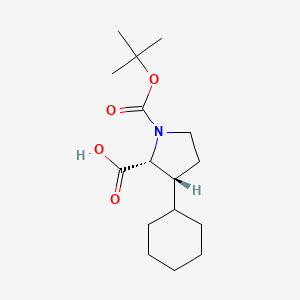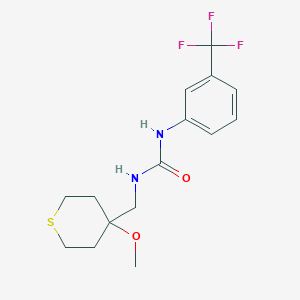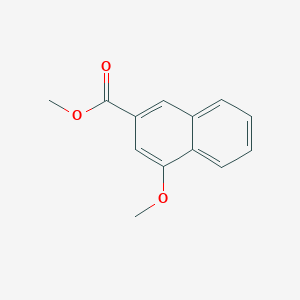
Methyl 4-methoxynaphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methoxynaphthalene-2-carboxylate is a chemical compound that is part of a broader class of methoxynaphthalene derivatives. These compounds have garnered interest due to their potential applications in pharmaceuticals, particularly as anti-invasive agents, and their role as intermediates in the synthesis of various drugs .
Synthesis Analysis
The synthesis of methoxynaphthalene derivatives can be achieved through various methods. For instance, the O-methylation of 2-naphthol with dimethyl carbonate has been studied as a greener alternative to traditional methylating agents, leading to the production of 2-methoxynaphthalene, which is a related compound . Another approach involves the condensation of methyl benzoquinone carboxylate with β-methoxynaphthalene in an acid-catalyzed reaction . Additionally, a practical synthesis method for 2-bromo-6-methoxynaphthalene, an important intermediate for anti-inflammatory agents, has been developed using environmentally benign reagents .
Molecular Structure Analysis
The molecular structure of methoxynaphthalene derivatives has been determined using techniques such as single-crystal X-ray diffraction. This method was used to confirm the structure of N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide, a model compound for the series . Similarly, the structure of Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate was confirmed by IR and X-ray diffraction studies .
Chemical Reactions Analysis
Methoxynaphthalene derivatives undergo various chemical reactions. For example, they can participate in cycloaddition reactions to form spiro compounds, as observed with 4-dimethylamino-5-methoxynaphthylmethyl carbocation . A novel rearrangement reaction has also been reported for the conversion of 2-(6-carboxy-3-oxoheptyl)-3,4-dihydro-6-methoxynaphthalen-1(2H)-one into a dihydro-methoxynaphthalene derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxynaphthalene derivatives, such as lipophilicity, are crucial for their biological activity. These properties have been investigated using reversed-phase high-performance liquid chromatography, illustrating the relationship between lipophilicity and chemical structure . The comparative molecular surface analysis has been employed to determine electron and/or steric factors that potentially contribute to the biological activities of these compounds .
Wissenschaftliche Forschungsanwendungen
Catalytic Methylation
Methyl 4-methoxynaphthalene-2-carboxylate plays a role in catalytic methylation processes. Specifically, its derivative, 2-methoxynaphthalene, is utilized in the production of naproxen, a non-steroidal anti-inflammatory drug. The methylation of 2-naphthol using dimethyl carbonate is a key step in this process, providing a greener alternative to traditional methylation agents (Yadav & Salunke, 2013).
Fluorogenic Labeling in HPLC
In high-performance liquid chromatography (HPLC), the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a related compound, is used as a fluorogenic labeling reagent. This application is significant for the analysis of biologically important thiols, such as glutathione and cysteine, in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Antibacterial Activity
Another research area explores the synthesis of compounds like 5,6-dimethoxynaphthalene-2-carboxylic acid, which have shown in vitro antibacterial activity against pathogenic bacteria. This demonstrates the potential of this compound derivatives in the development of new antibacterial agents (Göksu & Uğuz, 2005).
Fluorogenic Labeling for Carboxylic Acids
2-bromoacetyl-6-methoxynaphthalene, another derivative, is used as a fluorogenic labeling reagent for HPLC analysis of biologically active carboxylic acids. Its ability to react with these acids to form fluorescent esters is vital for the detection and analysis of compounds like fatty acids and bile acids in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).
Thermodynamic Properties
The study of thermodynamic properties of related compounds, such as methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, helps in understanding the dissolution behavior in different solvents. This information is crucial for the formulation of pharmaceuticals and other chemical products (Ridka et al., 2019).
Eigenschaften
IUPAC Name |
methyl 4-methoxynaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-12-8-10(13(14)16-2)7-9-5-3-4-6-11(9)12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOFXDKHPHWUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2531491.png)
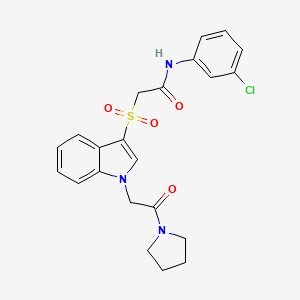
![3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2531493.png)
![3-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2531494.png)
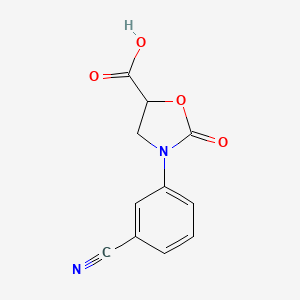
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B2531496.png)
